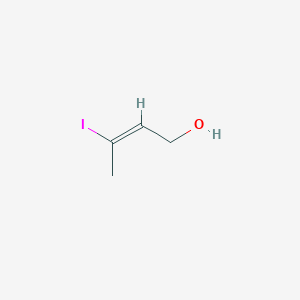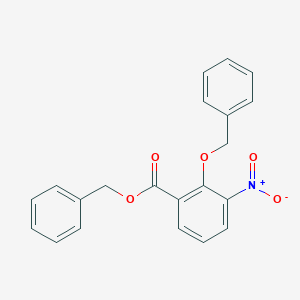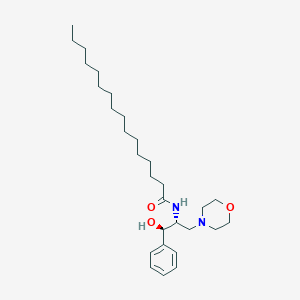
ジイソプロピルスルファイト
概要
説明
Diisopropyl sulfite is a chemical compound with the molecular formula C6H14O3S . It has an average mass of 166.239 Da and a mono-isotopic mass of 166.066360 Da .
Molecular Structure Analysis
The molecular structure of diisopropyl sulfite consists of carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms . The exact structure is not provided in the search results.Chemical Reactions Analysis
While specific chemical reactions involving diisopropyl sulfite are not detailed in the search results, it’s known that dialkyl sulfates, such as dimethyl sulfate and diisopropyl sulfate, are commonly used as alkylation agents in alkaline conditions .Physical And Chemical Properties Analysis
Diisopropyl sulfite has a density of 1.1±0.1 g/cm3, a boiling point of 187.5±9.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.6±3.0 kJ/mol and a flash point of 67.2±18.7 °C . The index of refraction is 1.471, and it has a molar refractivity of 42.1±0.3 cm3 .科学的研究の応用
生体活性分子におけるO-硫酸化
ジイソプロピルスルファイトは、生体活性分子における重要な翻訳後修飾であるO-硫酸化において汎用性の高い試薬として使用されます。この修飾は、発生生物学、免疫学、神経生物学において重要な意味を持つだけでなく、がん、炎症、中枢神経系疾患などの疾患プロセスにおいても重要な役割を果たします . 生体分子への硫酸基の導入は、生物学的機能や創薬の理解に不可欠な特異的および非特異的な認識を変化させる可能性があります .
硫酸化分子の合成
硫酸化分子の化学合成は、酸や温度に対する不安定性、有機溶媒への不溶解性、導入後の操作性の制限など、多くの課題があります。 ジイソプロピルスルファイトは、これらの分子の合成において実用的な試薬として役立ち、O-硫酸化に対する堅牢なアプローチを提供します . これは、生物学における硫酸修飾の構造活性相関を研究する上で特に重要です .
有機化学におけるアルキル化剤
有機化学では、ジイソプロピルスルファイトはアルカリ条件下でアルキル化剤として一般的に使用されます。 この用途により、硫酸塩の副生成物が生成され、これはさまざまな合成経路において不可欠です .
硫酸基の活性化
この化合物は、アルキル基ではなく硫酸基を硫酸化するために活性化させる可能性について調査されています。 この活性化方法は、硫黄原子の求電子性を活用し、アルキル基の脱離を促進し、硫酸化プロセス全体を強化します .
医薬品代謝研究
ジイソプロピルスルファイトは、医薬品の代謝と排泄において硫酸化が役割を果たす医薬品代謝物の研究に関係しています。 これらのプロセスを理解することは、より効果的な医薬品を開発するための鍵となります .
天然物の修飾
この試薬は、硫酸化によって天然物を修飾するために使用され、これは医学やその他の産業において新たな特性と潜在的な用途の発見につながる可能性があります .
ペプチドおよびタンパク質の修飾
ジイソプロピルスルファイトを用いたペプチドおよびタンパク質の硫酸化は、タンパク質の機能と相互作用に関する洞察を提供し、これは治療薬の開発に役立ちます .
炭水化物化学
炭水化物化学では、ジイソプロピルスルファイトは、多糖に硫酸基を導入するために使用され、これはその物理的特性と生物学的活性を変化させる可能性があります <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0
Safety and Hazards
作用機序
Target of Action
Diisopropyl sulfite primarily targets a diverse range of biomolecules , including polysaccharides, peptides, proteins, natural products, and drug metabolites . These biomolecules play significant roles in various biological processes, such as developmental biology, immunology, neurobiology, and disease processes .
Mode of Action
Diisopropyl sulfite acts as an alkylation agent in alkaline conditions . It interacts with its targets by introducing a sulfate group , which can induce both specific and non-specific recognition via electrostatic or hydrogen bonding interaction . This interaction poses challenges in modulating sulfate-protein interactions .
Biochemical Pathways
The action of diisopropyl sulfite affects the O-sulfation pathway , a vital post-translational modification in bioactive molecules . This modification can lead to significant implications in various biological processes . The enhanced electrophilicity of the sulfur atom in diisopropyl sulfite, facilitated by the interaction with bisulfate anion (HSO4-), accounts for this pioneering chemical reactivity .
Pharmacokinetics
It’s worth noting that similar compounds like propofol, which is also a diisopropyl compound, undergo extensive metabolism in the liver, and only a small fraction of the administered dose is eliminated unchanged by the kidneys . The main metabolites are glucuronides and sulphate conjugates of its hydroxylated metabolite .
Result of Action
The result of diisopropyl sulfite’s action is the formation of sulfate byproducts . This process expands the structural diversity of the target molecules and provides valuable insights into a wide range of biological functions .
Action Environment
The action of diisopropyl sulfite is influenced by environmental factors such as pH (alkaline conditions) and the presence of bisulfate anions . These factors can affect the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Diisopropyl sulfite plays a significant role in biochemical reactions, particularly in sulfation processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as an alkylation agent in alkaline conditions, resulting in the formation of sulfate byproducts . The interaction with enzymes such as tetra-butylammonium bisulfate enhances the electrophilicity of the sulfur atom in diisopropyl sulfite, facilitating its reactivity . This interaction is crucial for the sulfation of alcohols, phenols, and other compounds, including carbohydrates and amino acids .
Cellular Effects
Diisopropyl sulfite affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s sulfation activity can alter the molecular interactions at the cellular surface, impacting protein ligand binding and downstream signaling . This can lead to changes in cellular responses, such as inflammation and immune reactions .
Molecular Mechanism
The molecular mechanism of diisopropyl sulfite involves its interaction with biomolecules through sulfation. The compound’s sulfur atom, enhanced by bisulfate anion interaction, binds to hydroxyl groups in target molecules . This binding can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The sulfation process is a crucial post-translational modification that affects various biological functions, including developmental biology and disease processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diisopropyl sulfite change over time. The compound’s stability and degradation are influenced by environmental conditions such as temperature and pH . Long-term exposure to diisopropyl sulfite can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . Studies have shown that the compound’s reactivity decreases over time, affecting its efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of diisopropyl sulfite vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial biochemical effects . At high doses, diisopropyl sulfite can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular function .
Metabolic Pathways
Diisopropyl sulfite is involved in various metabolic pathways, including sulfation and sulfur metabolism. It interacts with enzymes such as sulfotransferases, which facilitate the transfer of sulfate groups to target molecules . This interaction affects metabolic flux and metabolite levels, influencing the overall metabolic activity within cells . The compound’s role in sulfur metabolism is crucial for maintaining cellular homeostasis and function .
Transport and Distribution
Within cells and tissues, diisopropyl sulfite is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of diisopropyl sulfite is influenced by its interaction with membrane-bound proteins and transporters, which regulate its uptake and release .
Subcellular Localization
Diisopropyl sulfite’s subcellular localization is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . For example, diisopropyl sulfite may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting signals . This localization is essential for its activity and function within cells .
特性
IUPAC Name |
dipropan-2-yl sulfite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-5(2)8-10(7)9-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKLEMKAKOISSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OS(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336859 | |
| Record name | Diisopropyl sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4773-13-1 | |
| Record name | Diisopropyl sulfite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl Sulfite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of Diisopropyl sulfite highlighted in the provided research papers?
A1: The research papers primarily focus on the use of Diisopropyl sulfite as a reagent for the synthesis of cyclic sulfites. [, ] Specifically, it acts as a transesterification agent with various diols (1,2-, 1,3-, and 1,4-diols), facilitating the formation of the desired cyclic sulfite structures. [] This method has been shown to achieve high yields of cyclic sulfites. []
Q2: Are there different methods for this synthesis using Diisopropyl sulfite?
A2: Yes, the research indicates that the transesterification reaction using Diisopropyl sulfite can be catalyzed by either acids or bases. [] This suggests flexibility in the reaction conditions, potentially allowing for optimization depending on the specific diol substrate used.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(7R,8R,9S,13S,14S)-7,13-Dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B117660.png)



